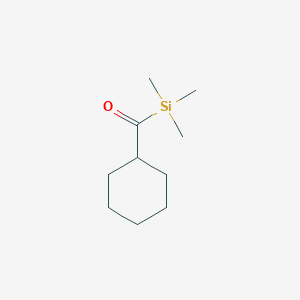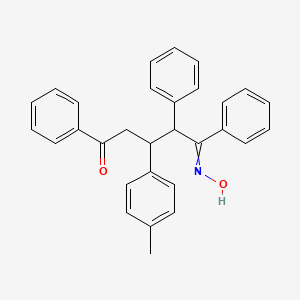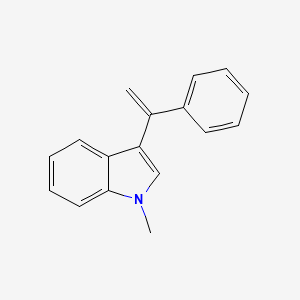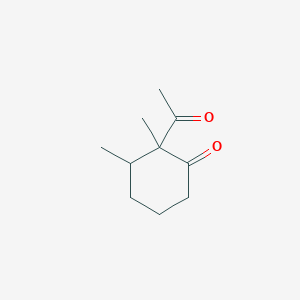
2-Acetyl-2,3-dimethylcyclohexan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Acetyl-2,3-dimethylcyclohexan-1-one is an organic compound with the molecular formula C10H16O2. It is a derivative of cyclohexanone, featuring acetyl and dimethyl substituents on the cyclohexane ring. This compound is of interest in organic chemistry due to its unique structure and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
2-Acetyl-2,3-dimethylcyclohexan-1-one can be synthesized through various methods. One common approach involves the acylation of 2,3-dimethylcyclohexanone using acetic anhydride in the presence of a catalyst such as pyridine. The reaction typically proceeds under mild conditions, with the acetyl group being introduced at the 2-position of the cyclohexanone ring .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product.
化学反应分析
Types of Reactions
2-Acetyl-2,3-dimethylcyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like Grignard reagents (RMgX) or organolithium compounds (RLi) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted cyclohexanone derivatives.
科学研究应用
2-Acetyl-2,3-dimethylcyclohexan-1-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, including the development of new drugs.
Industry: Utilized in the production of fine chemicals and intermediates for various industrial processes
作用机制
The mechanism of action of 2-Acetyl-2,3-dimethylcyclohexan-1-one involves its interaction with specific molecular targets. The acetyl group can participate in nucleophilic addition reactions, while the cyclohexanone ring provides a stable framework for various transformations. The compound’s reactivity is influenced by the electronic and steric effects of the substituents on the cyclohexane ring .
相似化合物的比较
2-Acetyl-2,3-dimethylcyclohexan-1-one can be compared with other disubstituted cyclohexanones, such as:
2-Acetylcyclohexanone: Lacks the additional methyl groups, resulting in different reactivity and stability.
2,3-Dimethylcyclohexanone: Does not have the acetyl group, affecting its chemical behavior.
2-Methyl-2-acetylcyclohexanone: Similar structure but with only one methyl group, leading to variations in steric and electronic properties
属性
CAS 编号 |
111943-97-6 |
|---|---|
分子式 |
C10H16O2 |
分子量 |
168.23 g/mol |
IUPAC 名称 |
2-acetyl-2,3-dimethylcyclohexan-1-one |
InChI |
InChI=1S/C10H16O2/c1-7-5-4-6-9(12)10(7,3)8(2)11/h7H,4-6H2,1-3H3 |
InChI 键 |
YMKPTKDCMUKTOF-UHFFFAOYSA-N |
规范 SMILES |
CC1CCCC(=O)C1(C)C(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


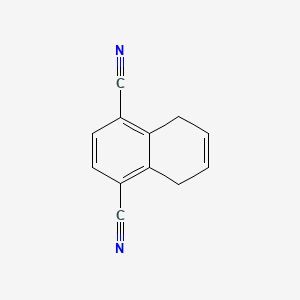
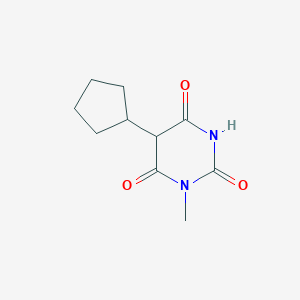
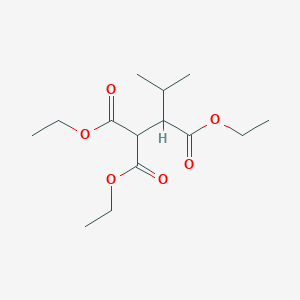
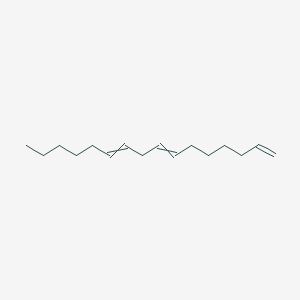

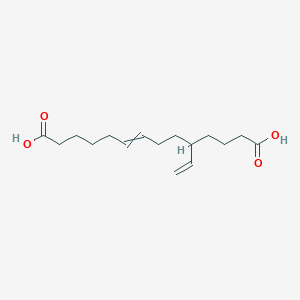
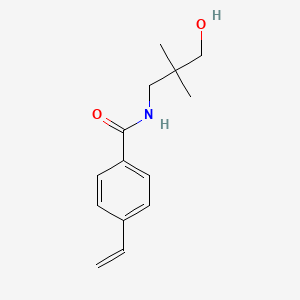
![10-[(Oxiran-2-yl)methyl]-1,4,7-trioxa-10-azacyclododecane](/img/structure/B14296843.png)
![5,6-Dihydrobenzo[h]quinazoline-4(1H)-thione](/img/structure/B14296847.png)
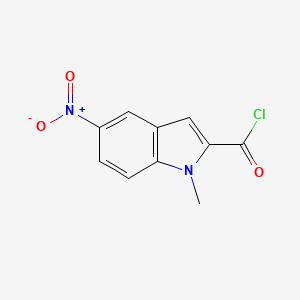
![5-[2-(Iodomethyl)phenyl]oxolan-2-one](/img/structure/B14296850.png)
